molecular formula C26H19NS B14802991 N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine

Cat. No.: B14802991
M. Wt: 377.5 g/mol
InChI Key: WDNNRTMTBHIWQW-UHFFFAOYSA-N
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Description

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is an organic compound with the molecular formula C26H19NS It is a complex molecule that features a naphthalene ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine typically involves a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 1-aminonaphthalene with a halogenated derivative of 5-phenylthiophene in the presence of bis(dibenzylideneacetone)palladium(0) (Pd(dba)), tri-tert-butylphosphine, and sodium tert-butoxide in toluene. The reaction mixture is refluxed under a nitrogen atmosphere for several hours, followed by extraction and purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups.

Scientific Research Applications

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine in its applications, particularly in organic electronics, involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it suitable for use in devices that require high charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-phenylthiophen-2-yl)phenyl)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a thiophene ring. This unique structure provides it with distinct electronic properties, making it particularly suitable for use in organic electronics and materials science.

Properties

Molecular Formula

C26H19NS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(5-phenylthiophen-2-yl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C26H19NS/c1-2-8-20(9-3-1)25-17-18-26(28-25)21-13-15-22(16-14-21)27-24-12-6-10-19-7-4-5-11-23(19)24/h1-18,27H

InChI Key

WDNNRTMTBHIWQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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